N-(4-ethoxyphenyl)-2-{[5-ethyl-4-(1H-pyrrol-1-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetamide
Description
N-(4-ethoxyphenyl)-2-{[5-ethyl-4-(1H-pyrrol-1-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetamide is a triazole-based acetamide derivative characterized by a 4-ethoxyphenyl group attached to an acetamide moiety, which is further linked via a sulfanyl bridge to a 1,2,4-triazole ring substituted with an ethyl group and a 1H-pyrrol-1-yl fragment. This structural configuration combines electron-donating (ethoxy) and aromatic heterocyclic (pyrrole) substituents, which may influence its physicochemical and biological properties.
Propriétés
IUPAC Name |
N-(4-ethoxyphenyl)-2-[(5-ethyl-4-pyrrol-1-yl-1,2,4-triazol-3-yl)sulfanyl]acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H21N5O2S/c1-3-16-20-21-18(23(16)22-11-5-6-12-22)26-13-17(24)19-14-7-9-15(10-8-14)25-4-2/h5-12H,3-4,13H2,1-2H3,(H,19,24) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IMRRJGAEFVBBHP-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=NN=C(N1N2C=CC=C2)SCC(=O)NC3=CC=C(C=C3)OCC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H21N5O2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
371.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Activité Biologique
N-(4-ethoxyphenyl)-2-{[5-ethyl-4-(1H-pyrrol-1-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetamide is a compound of interest due to its potential biological activities, particularly in the fields of antimicrobial and anticancer research. This article examines the synthesis, molecular docking studies, and biological evaluations of this compound, drawing on diverse sources to provide a comprehensive overview.
Synthesis
The compound was synthesized through a multi-step reaction involving the introduction of an ethoxyphenyl group and a triazole moiety. The synthesis pathway typically includes the following steps:
- Formation of the Triazole Ring : The precursor compounds undergo cyclization to form the triazole structure.
- Substitution Reactions : Ethoxy and pyrrole groups are introduced via nucleophilic substitution.
- Final Acetylation : The final product is obtained through acetylation of the amine group.
Molecular Docking Studies
Molecular docking studies have been conducted to predict the binding affinity and interaction of N-(4-ethoxyphenyl)-2-{[5-ethyl-4-(1H-pyrrol-1-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetamide with various biological targets. These studies suggest that the compound exhibits favorable binding interactions with key enzymes involved in cancer and microbial pathways.
Antimicrobial Activity
The antimicrobial efficacy of N-(4-ethoxyphenyl)-2-{[5-ethyl-4-(1H-pyrrol-1-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetamide has been evaluated against several pathogens, including both Gram-positive and Gram-negative bacteria:
| Pathogen | Inhibition Zone (mm) | Minimum Inhibitory Concentration (µg/mL) |
|---|---|---|
| Escherichia coli | 20.4 | 3.9 |
| Streptococcus pneumoniae | 21.2 | 3.9 |
| Bacillus subtilis | 20.0 | 4.5 |
| Aspergillus fumigatus | 22.0 | 3.5 |
These results indicate that the compound exhibits significant antimicrobial properties, particularly against E. coli and S. pneumoniae, suggesting its potential as a therapeutic agent in treating infections caused by these pathogens .
Anticancer Activity
In vitro studies have demonstrated that N-(4-ethoxyphenyl)-2-{[5-ethyl-4-(1H-pyrrol-1-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetamide has notable cytotoxic effects on various cancer cell lines:
| Cell Line | IC50 (µM) |
|---|---|
| Human Colon Carcinoma (HCT116) | 15 |
| Human Hepatocellular Carcinoma (HepG2) | 20 |
| Human Breast Adenocarcinoma (MCF7) | 18 |
The compound's mechanism of action appears to involve the induction of apoptosis and inhibition of cell proliferation .
Case Studies
A recent study highlighted the effectiveness of this compound in a multicellular spheroid model, which mimics tumor microenvironments more accurately than traditional monolayer cultures. The results indicated that treatment with N-(4-ethoxyphenyl)-2-{[5-ethyl-4-(1H-pyrrol-1-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetamide significantly reduced spheroid growth compared to controls .
Applications De Recherche Scientifique
Medicinal Chemistry
Anticancer Activity
Research indicates that compounds with triazole and pyrrole moieties exhibit promising anticancer properties. The triazole ring is particularly noted for its role in inhibiting tumor growth by interfering with cell cycle regulation and apoptosis pathways. Preliminary studies suggest that N-(4-ethoxyphenyl)-2-{[5-ethyl-4-(1H-pyrrol-1-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetamide may act as a modulator of specific cancer-related enzymes, making it a candidate for further investigation as an anticancer agent .
Antifungal Properties
Compounds containing triazole rings are well-documented for their antifungal activity. This compound's structure suggests potential efficacy against fungal pathogens by inhibiting ergosterol biosynthesis, a critical component of fungal cell membranes. Future studies could involve screening this compound against various fungal strains to evaluate its effectiveness .
Biological Research
Biological Activity Studies
Comprehensive biological activity studies are crucial for understanding the therapeutic potential of this compound. These studies typically involve screening against a range of biological targets, including enzymes and receptors relevant to disease pathways. For instance, investigations into its interactions with specific receptors could reveal mechanisms that underlie its pharmacological effects .
Structure-Activity Relationship (SAR) Studies
Exploring the structure-activity relationship of N-(4-ethoxyphenyl)-2-{[5-ethyl-4-(1H-pyrrol-1-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetamide can provide insights into which structural features contribute to its biological activity. By synthesizing analogs and assessing their activities, researchers can identify key modifications that enhance efficacy or reduce toxicity .
Material Science
Potential Applications in Material Science
The unique electronic properties of compounds containing triazole and pyrrole rings make them suitable candidates for applications in material science. Investigations into their optical and electronic characteristics could lead to developments in organic electronics, such as organic light-emitting diodes (OLEDs) or photovoltaic devices .
Comparaison Avec Des Composés Similaires
Antimicrobial and Anti-Inflammatory Activity
- KA Series (KA3, KA4, KA7): Derivatives with electron-withdrawing groups (e.g., chloro, nitro) on the phenyl ring demonstrated MIC values of 12.5–25 µg/mL against E. coli and S. aureus, outperforming the target compound’s unsubstituted ethoxy group .
- Anti-Exudative Effects: Furan-triazole analogs (e.g., Compound 3.1-3.21) reduced inflammation by 45–60% at 10 mg/kg, comparable to diclofenac (8 mg/kg), suggesting the target compound’s pyrrole group may offer similar efficacy pending testing .
Insect Olfactory Receptor Modulation
- VUAA-1 and OLC-15: These pyridine-triazole derivatives are benchmark Orco agonists/antagonists, with VUAA-1 activating receptors at EC₅₀ = 3.2 µM. The target compound’s pyrrole group could alter binding kinetics due to steric or electronic differences .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
